molecular formula C32H53N3O12 B8114072 TCO4-PEG7-Maleimide

TCO4-PEG7-Maleimide

Cat. No.: B8114072
M. Wt: 671.8 g/mol
InChI Key: MUPTWZQISMQUAU-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO4-PEG7-Maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to its ability to form stable thioether bonds with thiol-containing biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO4-PEG7-Maleimide typically involves the conjugation of a TCO moiety to a PEG linker, followed by the attachment of a maleimide group. The maleimide group specifically reacts with thiols at pH 6.5 to 7.5 to form stable thioether bonds . One-pot thiol-amine bioconjugation methods can also be employed to achieve simultaneous stabilization and dual functionalization .

Industrial Production Methods

Industrial production of this compound involves high-purity PEG linkers and advanced conjugation techniques to ensure consistent quality and high yield. Companies like AxisPharm specialize in the production of high-purity PEG linkers, including this compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • TCO-PEG1-amido maleimide
  • TCO-PEG2-amido maleimide
  • TCO-PEG3-amido maleimide
  • TCO-PEG4-amido maleimide
  • TCO-PEG5-amido maleimide
  • TCO-PEG6-amido maleimide

Uniqueness

TCO4-PEG7-Maleimide stands out due to its longer PEG linker, which provides increased water solubility, reduced immunogenicity, and improved pharmacokinetic and pharmacodynamic properties . This makes it particularly suitable for applications requiring high stability and biocompatibility.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h1-2,8-9,28H,3-7,10-27H2,(H,33,36)(H,34,39)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPTWZQISMQUAU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53N3O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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